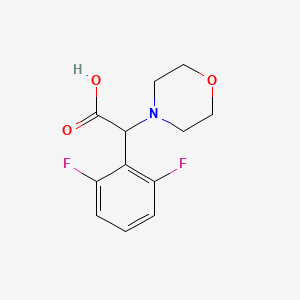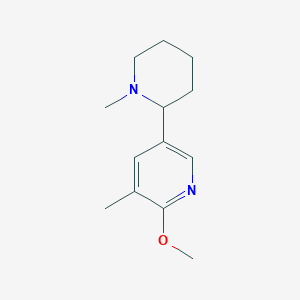
2-Methoxy-3-methyl-5-(1-methylpiperidin-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-甲氧基-3-甲基-5-(1-甲基哌啶-2-基)吡啶是一种杂环化合物,其特征在于一个吡啶环,被一个甲氧基、一个甲基和一个甲基哌啶基取代
准备方法
合成路线和反应条件
2-甲氧基-3-甲基-5-(1-甲基哌啶-2-基)吡啶的合成通常涉及以下步骤:
吡啶环的形成: 吡啶环可以通过多种方法合成,包括 Hantzsch 吡啶合成,该方法涉及 β-酮酯与氨和醛的缩合。
取代基的引入: 甲氧基和甲基可以通过亲电芳香取代反应引入。甲基哌啶基可以通过使用合适的哌啶衍生物进行亲核取代反应添加。
工业生产方法
该化合物的工业生产方法可能涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。这通常包括使用连续流动反应器和自动化合成系统来简化工艺。
化学反应分析
反应类型
2-甲氧基-3-甲基-5-(1-甲基哌啶-2-基)吡啶可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化。
还原: 还原反应可以在钯催化剂存在下用氢气进行。
取代: 该化合物可以进行亲核取代反应,特别是在吡啶环中氮原子邻位和对位。
常用试剂和条件
氧化: 酸性或碱性条件下的高锰酸钾。
还原: 以碳载钯为催化剂的氢气。
取代: 在合适的碱存在下的胺或醇盐等亲核试剂。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能产生吡啶 N-氧化物,而还原可能导致部分或完全氢化的衍生物。
科学研究应用
2-甲氧基-3-甲基-5-(1-甲基哌啶-2-基)吡啶有几种科学研究应用:
药物化学: 它被用作合成药物化合物的构建块,特别是那些针对神经系统疾病的化合物。
有机合成: 该化合物作为合成更复杂杂环化合物的中间体。
生物学研究: 它用于研究吡啶衍生物与生物靶标(如酶和受体)的相互作用。
作用机制
2-甲氧基-3-甲基-5-(1-甲基哌啶-2-基)吡啶的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。甲氧基和甲基以及哌啶基部分有助于该化合物的结合亲和力和特异性。这些相互作用可以调节靶标的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
2-甲氧基-5-(1-甲基哌啶-2-基)吡啶: 缺少 3 位的甲基。
3-甲基-5-(1-甲基哌啶-2-基)吡啶: 缺少 2 位的甲氧基。
2-甲氧基-3-甲基吡啶: 缺少哌啶基。
独特性
2-甲氧基-3-甲基-5-(1-甲基哌啶-2-基)吡啶的独特性在于其取代基的组合,这些取代基赋予了它特定的化学和生物学性质。甲氧基的存在增强了它的溶解性和反应性,而哌啶基有助于它的潜在药理活性。
这篇文章详细介绍了 2-甲氧基-3-甲基-5-(1-甲基哌啶-2-基)吡啶,涵盖了它的合成、反应、应用、作用机制以及与类似化合物的比较
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-methoxy-3-methyl-5-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-11(9-14-13(10)16-3)12-6-4-5-7-15(12)2/h8-9,12H,4-7H2,1-3H3 |
InChI 键 |
RBWDZKNOHAAYOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CN=C1OC)C2CCCCN2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11812718.png)
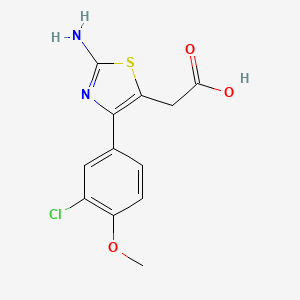


![4-((Tetrahydrofuran-2-yl)methoxy)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11812747.png)


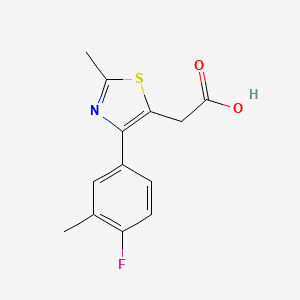
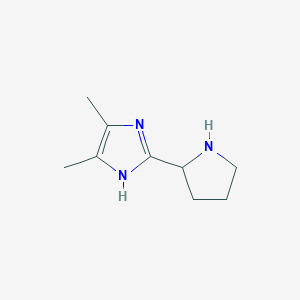

![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
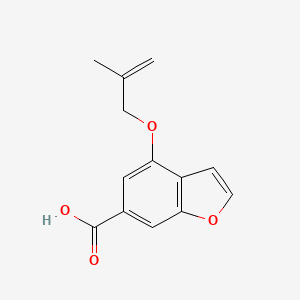
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
